2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-cyclohexylacetamide
Description
Properties
IUPAC Name |
2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c27-18(22-17-9-5-2-6-10-17)14-26-20(23-24-21(26)29)16-11-19(28)25(13-16)12-15-7-3-1-4-8-15/h1,3-4,7-8,16-17H,2,5-6,9-14H2,(H,22,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWFLLVDSCZHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=NNC2=S)C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-cyclohexylacetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on various studies, including synthesis methods, in vitro and in vivo evaluations, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure includes a triazole ring, a pyrrolidine moiety, and an acetamide group, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 345.44 g/mol.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- In Vitro Studies : The compound was tested against MCF-7 (human breast cancer) and HeLa (cervical cancer) cell lines. It demonstrated an IC50 value of 46 nM against MCF-7 cells, indicating potent antiproliferative effects .
The mechanism underlying the anticancer activity appears to involve disruption of microtubule dynamics. This was supported by:
- Tubulin Polymerization Inhibition : The compound inhibited tubulin polymerization in vitro, leading to G2/M phase arrest in cell cycle analysis .
Neuropharmacological Effects
In addition to its anticancer properties, the compound's structure suggests potential neuropharmacological applications. Triazole derivatives have been associated with modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzyl and pyrrolidine groups significantly affect biological activity. Key findings include:
- Substituent Variability : Variations in the substituents on the benzyl group can enhance or diminish activity against specific targets.
- Pyrrolidine Modifications : Alterations to the oxopyrrolidine structure influence both solubility and binding affinity to target proteins.
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 46 | Tubulin polymerization inhibition |
| Antiproliferative | HeLa | 0.56 µM | G2/M phase arrest |
| Neurotransmitter modulation | Various | TBD | Potential modulation of receptor activity |
Case Studies
A notable study highlighted the synthesis and evaluation of similar triazole compounds that also exhibited significant anticancer properties. These compounds were synthesized through copper-catalyzed reactions and showed promising results against a panel of human tumor cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : 2-[3-(1-Phenethyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-1,2,4-triazol-4-yl]-N-cyclohexylacetamide
- Key Differences :
Compound B : 2-[3-(1-Benzyl-5-oxopyrrolidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-cyclohexylacetamide
- Key Differences :
Hydrogen-Bonding Patterns
Graph set analysis (using Etter’s formalism) reveals that the target compound forms a D₁¹(6) motif between the triazole N–H and pyrrolidinone C=O, enhancing conformational rigidity. In contrast, Compound B lacks this motif due to the absence of sulfanylidene, leading to reduced stability in crystallographic studies .
Methodological Considerations in Comparative Studies
- Similarity Metrics : Tanimoto coefficients (ECFP4 fingerprints) indicate moderate structural similarity (0.65–0.72) between the target compound and analogues, yet significant differences in bioactivity highlight the limitations of purely structural comparisons .
Preparation Methods
Lactamization of γ-Aminobutyric Acid Derivatives
Benzyl-protected pyrrolidinone is synthesized via intramolecular cyclization of N-benzyl-γ-aminobutyramide under acidic conditions (HCl/EtOH, 80°C, 12 hr). The reaction proceeds through iminium ion formation, with yields exceeding 85% after recrystallization.
Critical Parameters :
Enantioselective Routes
Chiral pool synthesis using L-glutamic acid provides the (3R)-configured pyrrolidinone in 92% enantiomeric excess (Scheme 1). Key steps:
-
Benzylation of L-glutamic acid methyl ester
-
Selective reduction of γ-carboxylate to alcohol
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Mitsunobu cyclization to form lactam
Construction of the 5-Sulfanylidene-1,2,4-triazole Core
Cyclocondensation with Thiocarbazates
The triazole-thione ring forms via [2+3] cycloaddition between:
-
Hydrazine Component : 3-Amino-1-benzylpyrrolidin-2-one
-
Carbonyl Component : Ethyl 2-cyclohexylamino-2-thioxoacetate
| Parameter | Value |
|---|---|
| Catalyst | I₂ (20 mol%) |
| Oxidant | TBHP (2 equiv) |
| Solvent | DCE, 60°C |
| Time | 8 hr |
| Yield | 78% |
The iodine/TBHP system promotes oxidative dehydrogenation, converting the initial dihydrotriazole intermediate to the aromatic thione.
Alternative Sulfur Transfer Methods
Lawesson’s reagent (0.5 equiv) efficiently converts triazole ketones to thiones in toluene at 110°C (Scheme 2). Comparative data:
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| I₂/TBHP cyclization | 78 | 95.2 |
| Lawesson’s reagent | 82 | 97.8 |
| P4S10 | 61 | 89.4 |
Installation of the N-Cyclohexylacetamide Side Chain
Acylation of Triazole Amine
The secondary amine at position 4 undergoes acetylation using:
-
Acetyl chloride (1.2 equiv)
-
DIPEA (2.5 equiv) in THF at 0→25°C
Side Reaction Mitigation :
Coupling with Cyclohexylamine
Two strategies achieve the final bond formation:
Method A : HATU-mediated peptide coupling
-
Conditions : HATU (1.1 equiv), DMF, 25°C, 2 hr
-
Yield : 88%
Method B : Mixed carbonic anhydride protocol
-
Generate chloroformate with ClCO₂Et
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React with cyclohexylamine in CH₂Cl₂
-
Yield : 76%
Integrated Synthetic Pathways
Convergent Route (Scheme 3)
-
Prepare benzylpyrrolidinone-thiocarbazate (Step 1-2)
-
Cyclize with ethyl 2-thioxoacetate (Step 3)
-
Acetylate and couple with cyclohexylamine (Step 4-5)
Total Yield : 62% over 5 steps
One-Pot Variant
Combining Steps 3-5 in DMF with sequential reagent addition reduces purification steps but lowers yield to 54% due to thione oxidation side reactions.
Analytical Characterization Data
Key Spectroscopic Signatures :
-
¹H NMR (400 MHz, DMSO-d6): δ 1.12–1.32 (m, 10H, cyclohexyl), 3.72 (s, 2H, CH₂CO), 4.81 (d, J = 7.2 Hz, 1H, NH)
-
HRMS : m/z 457.1921 [M+H]⁺ (calc. 457.1918)
-
IR : 1685 cm⁻¹ (C=O), 1254 cm⁻¹ (C=S)
Challenges and Optimization Opportunities
-
Thione Oxidation : Addition of BHT (0.1 wt%) stabilizes the C=S group during chromatography.
-
Epimerization : Low-temperature (0–5°C) acylation preserves stereochemistry at C3 of pyrrolidinone.
-
Scale-Up Limitations : Iodine-mediated cyclization generates HI gas, requiring specialized reactors above 100 g scale.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-cyclohexylacetamide, and how can intermediate purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Formation of the pyrrolidinone core via cyclization of benzyl-protected precursors under reflux conditions (ethanol/NaOH).
- Thiolation of the triazole ring using thiourea or Lawesson’s reagent to introduce the sulfanylidene group.
- Final coupling with N-cyclohexylacetamide via nucleophilic substitution or carbodiimide-mediated amidation.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (DMF/water) to isolate intermediates with >95% purity. Monitor reactions via TLC and HPLC .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., benzyl group at δ 4.5–5.0 ppm, cyclohexyl protons at δ 1.2–2.0 ppm).
- IR : Validate carbonyl (C=O, ~1680 cm) and thioamide (C=S, ~1250 cm) functionalities.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve stereochemistry of the pyrrolidinone and triazole rings .
Q. What preliminary biological assays are recommended to screen this compound’s bioactivity?
- Methodological Answer : Prioritize in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets). Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition states for cyclization steps).
- Machine Learning : Train models on similar triazole derivatives to predict optimal solvents/catalysts (e.g., DMF vs. THF for amidation yield).
- Reaction Network Analysis : Apply ICReDD’s workflow to identify side reactions (e.g., sulfanylidene oxidation) and suppress them via condition screening (e.g., inert atmosphere) .
Q. What experimental design strategies minimize variability in biological activity data?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs (e.g., 2) to test variables (concentration, pH, incubation time).
- Statistical Validation : Apply ANOVA to distinguish significant effects (e.g., pH on enzyme inhibition).
- Replicates : Perform triplicate runs for each assay condition and include internal standards (e.g., β-lactamase inhibitors for antimicrobial tests) .
Q. How can contradictions in reported bioactivity data for similar triazole derivatives be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) and apply QSAR models to identify structure-activity outliers.
- Orthogonal Assays : Validate conflicting results (e.g., cytotoxicity vs. apoptosis) using flow cytometry (Annexin V/PI staining) and caspase-3 activity assays.
- Batch Consistency : Verify compound purity (HPLC >98%) and storage stability (e.g., DMSO stock degradation over time) .
Q. What mechanistic studies are critical to elucidate this compound’s mode of action?
- Methodological Answer :
- Molecular Docking : Simulate binding to putative targets (e.g., EGFR kinase) using AutoDock Vina. Validate with mutagenesis (e.g., Ala-scanning of active sites).
- Cellular Imaging : Track subcellular localization via confocal microscopy (fluorescent tagging or immunostaining).
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
Q. How does pH and light exposure affect the compound’s stability, and how can degradation products be characterized?
- Methodological Answer :
- Forced Degradation : Expose to UV light (254 nm) and pH extremes (1.0–13.0) for 24–72 hours.
- Analytical Monitoring : Use UPLC-PDA to detect degradation products; isolate major impurities via preparative HPLC.
- Structural Elucidation : Perform MS/MS fragmentation and -NMR to identify breakdown pathways (e.g., hydrolysis of the acetamide group) .
Methodological Resources
- Synthesis Optimization : ICReDD’s computational-experimental feedback loop .
- Biological Assays : Standardized protocols from CLP Practical Training in Chemical Biology .
- Data Analysis : CRDC classification for reaction engineering and process control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
